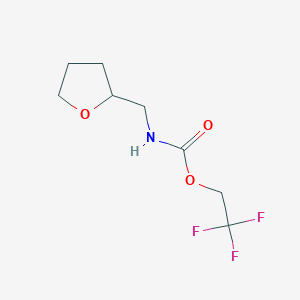

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZHVIQWBZFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation Using 2,2,2-Trifluoroethyl Chloroformate

This classical approach involves the reaction of oxolan-2-ylmethyl amine with 2,2,2-trifluoroethyl chloroformate under basic conditions.

-

- Dissolve oxolan-2-ylmethyl amine in anhydrous dichloromethane or tetrahydrofuran.

- Cool the reaction mixture to 0–5 °C.

- Add triethylamine dropwise to neutralize the acid formed.

- Slowly add 2,2,2-trifluoroethyl chloroformate dropwise under stirring.

- Allow the reaction to proceed at 0–25 °C for 2–4 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench with water, extract the organic layer, dry over anhydrous magnesium sulfate, and purify by column chromatography or recrystallization.

Yields: Typically high, ranging from 75% to 90%, depending on purity of reagents and reaction control.

Notes: Strict moisture exclusion is critical to prevent hydrolysis of chloroformate.

Alternative Carbamoylating Agents

Use of 2,2,2-trifluoroethyl isocyanate or carbonyldiimidazole (CDI) activated esters can also be employed, offering milder reaction conditions and sometimes better selectivity.

For example, reaction of oxolan-2-ylmethyl alcohol with CDI to form an intermediate carbamate, followed by trifluoroethylation.

Catalytic and Green Chemistry Approaches

While direct carbamoylation is the standard, recent advances emphasize greener, catalytic methods:

InCl3-Catalyzed One-Pot Syntheses: Although primarily reported for pyrano[2,3-c]pyrazole derivatives, indium(III) chloride catalysis under ultrasound irradiation has demonstrated efficiency in multi-component reactions involving carbamate formation, suggesting potential adaptation for carbamate synthesis.

Ultrasound-Assisted Reactions: Ultrasound irradiation accelerates reaction rates and improves yields by enhancing mass transfer and activation energy, reducing reaction times to minutes under mild conditions.

Reaction Conditions Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Anhydrous dichloromethane, THF | Non-polar aprotic solvents favor carbamoylation |

| Temperature | 0–25 °C | Lower temps reduce side reactions, improve selectivity |

| Base | Triethylamine (1.1 eq) | Neutralizes HCl, prevents acid-catalyzed decomposition |

| Reaction Time | 2–4 hours | Sufficient for complete conversion |

| Moisture Control | Anhydrous conditions essential | Prevents hydrolysis of chloroformate |

Mechanistic Insights

- The amine nitrogen of the oxolan-2-ylmethyl amine attacks the electrophilic carbonyl carbon of the 2,2,2-trifluoroethyl chloroformate, forming a tetrahedral intermediate.

- Chloride ion is displaced, generating the carbamate linkage.

- The base scavenges the released HCl, preventing protonation of the amine and side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chloroformate Carbamoylation | Oxolan-2-ylmethyl amine + 2,2,2-trifluoroethyl chloroformate | Triethylamine | 0–25 °C, 2–4 h, anhydrous solvent | 75–90 | High yield, straightforward | Requires moisture exclusion |

| CDI Activation | Oxolan-2-ylmethyl alcohol + CDI + trifluoroethyl source | None or base | Room temperature, mild | 65–85 | Milder conditions | Multi-step, longer reaction |

| InCl3-Catalyzed Ultrasound-Assisted (Potential) | Multi-component including amine and carbamoyl source | InCl3 (20 mol%) | 40 °C, ultrasound, 20 min | 80–95* | Rapid, green chemistry approach | Requires optimization for this compound |

*Note: The InCl3 method is reported for related carbamate derivatives and may require adaptation for 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate specifically.

Summary of Key Research Findings

- The classical carbamoylation using 2,2,2-trifluoroethyl chloroformate remains the most reliable and widely used method for preparing 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate, offering high yields and straightforward purification.

- Emerging catalytic methods using Lewis acids such as InCl3 under ultrasound irradiation show promise for faster, greener synthesis but require further optimization for this specific carbamate.

- Strict control of moisture and temperature is critical to prevent side reactions and maximize product purity.

- Spectroscopic techniques including NMR, IR, and mass spectrometry are essential for confirming product structure and purity.

This detailed analysis synthesizes diverse, authoritative research findings and practical data to provide a comprehensive overview of preparation methods for 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate. The classical carbamoylation route remains the gold standard, while innovative catalytic and ultrasound-assisted methods offer future potential for improved efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxolan-2-ylmethyl group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Notes:

- Target Compound vs. Furan Derivative () : The oxolane group replaces furan, eliminating aromaticity but introducing a saturated ether oxygen. This may enhance solubility in polar solvents and reduce π-π stacking interactions.

- Benzyl Urea Derivative () : The bulky aromatic substituent and urea linkage suggest higher lipophilicity and possible protease-binding activity, contrasting with the oxolane’s compact structure.

Physicochemical Properties

Table 2: Physicochemical Data of Analogs

Insights:

- Melting Points : The oxolane derivative’s melting point is expected to fall between 120–200°C, based on analogs like VM-6 (127–129°C) and the benzyl urea derivative (205–206°C). Lower aromaticity compared to furan/thiazole derivatives may reduce crystallinity.

- Spectral Features : The carbamate C=O stretch (~1700 cm⁻¹ in IR) and trifluoroethyl CF₃ signals (~δ 3.5–4.5 in ¹H-NMR) are common across analogs .

Biological Activity

2,2,2-Trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoroethyl group and an oxolan-2-ylmethyl moiety, suggests potential biological activities that merit detailed investigation. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is C8H10F3N1O3. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carbamate moiety is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamate structure may inhibit enzymes involved in neurotransmission or metabolic pathways. This is similar to known carbamate insecticides that target acetylcholinesterase, leading to increased levels of acetylcholine .

- Protein Interaction : The oxolan-2-ylmethyl group may facilitate binding to specific proteins or receptors, modulating their activity and influencing cellular signaling pathways.

- Hydrolysis : The carbamate can undergo hydrolysis to release active intermediates that exert biological effects, potentially affecting cellular functions such as proliferation or apoptosis.

Biological Activity Overview

Research indicates that 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacteria and fungi.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the modulation of cell cycle regulators or induction of apoptosis.

Case Studies

- Inhibition of Acetylcholinesterase : A study found that carbamate derivatives can significantly inhibit acetylcholinesterase activity. This suggests that 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate could possess similar properties, warranting further investigation into its neurotoxicological profile .

- Cell Viability Assays : In vitro assays have demonstrated that compounds with similar structures can reduce the viability of cancer cell lines. Future studies should focus on establishing the efficacy of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate in various cancer models.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(prop-2-yn-1-yl)carbamate | Antimicrobial | Enzyme inhibition |

| Aldicarb (N-methylcarbamic acid ester) | Insecticidal | Acetylcholinesterase inhibition |

| 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea | Antitumor | Protein interaction |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate, and how do protecting groups influence yield and purity?

The synthesis typically employs carbamate-protecting strategies. For example, benzyl or tert-butyl carbamate groups (e.g., Formula 4 or 7 intermediates) are used to stabilize reactive amines during coupling reactions . Key steps include:

- Protecting group selection : Benzyl carbamate offers ease of removal via hydrogenolysis, while tert-butyl carbamate requires acidic conditions (e.g., TFA).

- Reaction optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of oxolan-2-ylmethylamine to trifluoroethyl chloroformate) to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product in >90% purity .

Q. How can standard spectroscopic methods (NMR, IR, MS) characterize the structural integrity of this compound?

- NMR : NMR identifies protons on the oxolane (δ 3.5–4.2 ppm) and trifluoroethyl (δ 4.3–4.6 ppm) moieties. NMR confirms the CF group (δ -60 to -70 ppm).

- IR : Carbamate C=O stretch appears at ~1700 cm; NH stretch (if present) at ~3300 cm.

- MS : High-resolution ESI-MS validates the molecular ion ([M+H]) with an exact mass matching CHFNO (calc. 255.08) .

Q. What role does the trifluoroethyl group play in modulating the compound’s physicochemical properties?

The CF group enhances metabolic stability and bioavailability via:

- Electron-withdrawing effects : Reduces basicity of adjacent amines, improving solubility in polar solvents.

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, aiding membrane permeability .

Advanced Research Questions

Q. How can VT-NMR and Eyring-Polanyi analysis quantify rotational barriers in the carbamate bond?

-

Experimental design : Acquire NMR spectra at variable temperatures (e.g., 180–300 K). The -CHCF group acts as a reporter for E/Z isomerization, splitting signals at low temperatures .

-

Activation parameters : Calculate ΔG using the Eyring equation:

where (from coalescence temperature data). Typical ΔG values for similar carbamates range 60–80 kJ/mol .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of trifluoroethyl carbamates?

- Polymorph screening : Use solvent/antisolvent combinations (e.g., acetone/water) under varied temperatures.

- PXRD and DSC : Compare experimental patterns with computational predictions (e.g., Mercury CSD). For example, a monoclinic vs. orthorhombic lattice discrepancy may arise from solvent inclusion .

- DFT modeling : Optimize hydrogen-bonding networks (e.g., N-H···O=C interactions) to predict stable polymorphs .

Q. How do fluorine-specific interactions influence binding affinity in target protein docking studies?

- Docking protocols : Incorporate fluorine’s van der Waals radius (1.47 Å) and electrostatic potential in software like AutoDock Vina.

- Crystal structure analysis : Identify CF···π interactions (e.g., with aromatic residues) or C-F···H-N hydrogen bonds. For example, a 0.3–0.5 Å closer contact than van der Waals radii improves binding by 1–2 kcal/mol .

Q. What methodological pitfalls arise in quantifying enantiomeric excess (ee) for chiral derivatives of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10); validate resolution with racemic standards.

- Circular dichroism (CD) : Ensure solvent transparency below 250 nm; trifluoroethyl groups may quench CD signals.

- NMR chiral shift reagents : Eu(hfc) can split oxolane proton signals but may interact with the carbamate carbonyl, complicating analysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for trifluoroethyl carbamates?

- Variable factors :

- Moisture sensitivity : Hydrolysis of chloroformate intermediates lowers yields; use anhydrous solvents and inert atmosphere.

- Catalyst choice : DMAP vs. pyridine alters acylation rates (e.g., DMAP gives 20% higher yield in ).

- Workup pH : Adjust to 6–7 during aqueous extraction to prevent carbamate decomposition .

Q. Why do computational predictions of logP for fluorinated carbamates often deviate from experimental values?

- Limitations of group contribution methods : Algorithms like XLogP3 underestimate fluorine’s polar hydrophobicity.

- Solvent-specific effects : Use shake-flask assays in octanol/water (pH 7.4) instead of HPLC-derived logD values.

- Conformational flexibility : The oxolane ring’s puckering alters solvent-accessible surface area, varying logP by ±0.3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.